AL-8810 is classified under prostaglandin analogs and is primarily studied for its pharmacological effects in vascular biology and potential therapeutic applications. Its low efficacy at FP receptors distinguishes it from other more potent agonists, making it a valuable tool for research into receptor-mediated responses .
The synthesis of AL-8810 involves several advanced organic chemistry techniques. The compound can be synthesized through multi-step reactions that typically include:
For detailed methodologies, specific reaction schemes can be referenced in pharmacological literature where AL-8810 synthesis is discussed .
The molecular structure of AL-8810 can be described using several key features:
The three-dimensional conformation of AL-8810 plays a significant role in its interaction with FP receptors and can be modeled using computational chemistry techniques .
AL-8810 participates in various chemical reactions typical of prostaglandin analogs:
The compound's interactions have been quantified in experimental settings using cell lines to determine its efficacy and potency compared to full agonists like cloprostenol .
The mechanism of action for AL-8810 primarily involves its role as a selective antagonist at FP receptors:
Quantitative measures such as EC50 values (261 ± 44 nM in A7r5 cells) illustrate the potency of AL-8810 in inhibiting FP receptor-mediated responses .
AL-8810 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate conditions for storage and application in experimental settings .
AL-8810 has several potential applications in scientific research:
The development of selective prostaglandin receptor antagonists has been markedly asymmetric across prostanoid subtypes. By the late 1990s, potent antagonists existed for DP, EP, and TP receptors, but FP receptor antagonism lagged due to structural challenges. Early candidates like PGF₂α dimethylamide and dimethylamine derivatives showed limited efficacy and poor receptor selectivity. These compounds, developed from Corey's foundational prostaglandin synthesis work, demonstrated in vivo antagonism in canine lung and gerbil colon models but failed to consistently displace radioligands in binding assays [1] [5]. Their shortcomings included:
Non-prostanoid antagonists like thiazolidinone AS604872 later emerged but acted through allosteric mechanisms, limiting their utility for probing canonical FP signaling. This gap persisted until the discovery of fluorinated PGF₂α analogues, which combined competitive antagonism with improved selectivity [3] [5].
Table 1: Evolution of FP Receptor Antagonists
Compound Class | Representatives | Mechanism | Limitations |
---|---|---|---|
Early PGF₂α derivatives | PGF₂α dimethylamide | Competitive | Low potency (µM range), poor selectivity |
Fluorinated analogues | AL-8810, AL-3138 | Competitive (AL-8810) | Sub-µM potency but partial agonism |
Non-prostanoids | AS604872, PDC31 | Allosteric | Non-competitive, atypical signaling |
AL-8810 (9β,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-5Z,13E-dien-1-oic acid) emerged from systematic modification of PGF₂α scaffolds at Alcon Research Laboratories. Strategic structural innovations enabled its FP selectivity:
Pharmacological characterization revealed AL-8810's unique profile:
Table 2: Pharmacological Profile of AL-8810 vs. Natural Ligand
Parameter | PGF₂α | AL-8810 | Significance |
---|---|---|---|
FP receptor Kᵢ | 130 ± 6 nM | 200-400 nM | Retains high-affinity binding |
Selectivity (FP vs EP) | 5-fold | >100-fold | Enables specific FP modulation |
Functional efficacy | Full agonist | 19% partial agonist | Antagonism achievable at high concentrations |
As the first widely accessible FP-selective antagonist, AL-8810 enabled mechanistic studies across physiological systems:
Neurological Applications:
Ophthalmic Research:
Cellular Signaling Insights:
Table 3: Key Research Applications Enabled by AL-8810
Research Area | Model System | AL-8810 Effect | Mechanistic Insight |
---|---|---|---|
Neuroprotection | Murine CCI-TBI | ↓ Hippocampal swelling by 52% | FP activation exacerbates vasogenic edema |
Stroke | MCAO mice | ↓ Cortical infarct volume by 38% | Blocks Ca²⁺-mediated excitotoxicity |
Ocular pharmacology | Rabbit iris/ciliary body | No vascular leakage vs. PGF₂α-induced effects | FP receptors not primary in vascular regulation |
Cellular signaling | HEK-293 cells | ERK1/2 activation via EGFR transactivation | Revealed non-canonical FP signaling pathway |
AL-8810 remains the FP antagonist of choice for disease models including endometriosis, allodynia, and multiple sclerosis, cementing its role in elucidating FP receptor pathophysiology [1] [5] [6]. Its structural and pharmacological properties provide the benchmark for next-generation FP modulators.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7